molecular formula C6HCl5S B089746 Pentachlorothiophenol CAS No. 133-49-3

Pentachlorothiophenol

Cat. No.: B089746
CAS No.: 133-49-3
M. Wt: 282.4 g/mol
InChI Key: LLMLGZUZTFMXSA-UHFFFAOYSA-N
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Description

Pentachlorothiophenol is a chemical compound belonging to the group of thiols and organochlorine compounds. Its chemical formula is C6HCl5S and it is known for its gray solid appearance and unpleasant odor. This compound is practically insoluble in water and has a monoclinic crystal structure . It is not well-biodegradable and is considered toxic for aquatic organisms .

Scientific Research Applications

Pentachlorothiophenol has several scientific research applications:

Safety and Hazards

Pentachlorobenzenethiol is a hazardous substance. It causes severe skin burns and eye damage . It is also air-sensitive and should be stored under inert gas .

Future Directions

There is a paper accepted in the Journal of Nanoscience and Nanotechnology that discusses the effect of solution concentration on the formation of ordered domains in Pentachlorobenzenethiol self-assembled monolayers on Au(111) . This suggests that future research directions could involve studying the properties of Pentachlorobenzenethiol in different concentrations and environments.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentachlorothiophenol can be synthesized from hexachlorobenzene. The reaction involves the treatment of hexachlorobenzene with mercaptides . The process typically requires specific reaction conditions to ensure the successful conversion of hexachlorobenzene to pentachlorobenzenethiol.

Industrial Production Methods: In industrial settings, pentachlorobenzenethiol is produced by similar methods, often involving large-scale reactions with hexachlorobenzene. The compound is used in the rubber industry to facilitate the processing of both natural and synthetic rubber .

Chemical Reactions Analysis

Types of Reactions: Pentachlorothiophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert pentachlorobenzenethiol into other sulfur-containing compounds.

    Reduction: Under specific conditions, pentachlorobenzenethiol can be reduced to simpler thiol compounds.

    Substitution: The chlorine atoms in pentachlorobenzenethiol can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted thiophenols.

Comparison with Similar Compounds

Properties

IUPAC Name

2,3,4,5,6-pentachlorobenzenethiol
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InChI

InChI=1S/C6HCl5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
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InChI Key

LLMLGZUZTFMXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S
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Molecular Formula

C6HCl5S
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DSSTOX Substance ID

DTXSID3044540
Record name Pentachlorobenzenethiol
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Molecular Weight

282.4 g/mol
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Physical Description

Solid; [IUCLID] White to cream-colored solid with a disagreeable odor; [MSDSonline]
Record name Pentachlorothiophenol
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Flash Point

>300 °C closed cup
Record name PENTACHLOROTHIOPHENOL
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Color/Form

Grey solid

CAS No.

133-49-3
Record name Pentachlorothiophenol
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Melting Point

231.5 °C
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Synthesis routes and methods

Procedure details

Hexachlorobenzene (25.0 g, 0.088 mol) was added to 50 mL of dimethylformamide followed by the addition of 7.4 g (0.096 mol) of 73% sodium hydrosulfide and 7.9 mL (0.079 mol) of 40% aqueous sodium hydroxide. The stirred reaction mixture was heated to 85° C. for 3.0 hr, cooled to room temperature, and poured into 200 mL of water. After 10 min of stirring, the insoluble material was removed by filtration, and the filtrate acidified with 15 mL (0.18 mol) of concentrated aqueous hydrochloric acid. The resulting precipitate was collected by filtration, washed with 100 mL of water, and dried in vacuo giving 22.8 g, 92% of theoretical, of pentachlorothiophenol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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